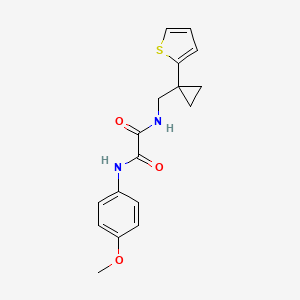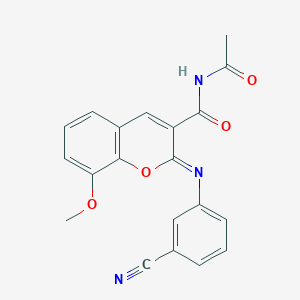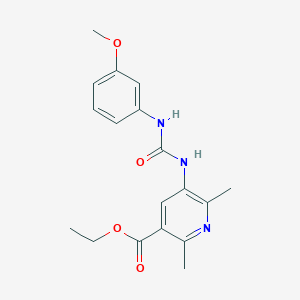
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MOTP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been synthesized using various methods, and has been found to have several potential applications in the field of biochemistry and pharmacology.
Wirkmechanismus
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to act as a ligand for certain G protein-coupled receptors, including the cannabinoid receptor CB1 and the orphan receptor GPR55. It has also been found to inhibit the activity of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These actions may contribute to its potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain and inflammation, and the regulation of appetite and metabolism. It has also been found to have potential anti-cancer effects, although further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several advantages for use in lab experiments, including its synthetic accessibility, high potency, and selectivity for certain receptors and enzymes. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, including the development of more selective ligands for certain receptors and enzymes, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the mechanisms of action of certain receptors and enzymes. Further research is needed to fully understand the potential of N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its derivatives in the field of biochemistry and pharmacology.
Synthesemethoden
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-bromo-1-(thiophen-2-yl)cyclopropane, followed by the reaction with oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 4-methoxyaniline with 1-(thiophen-2-yl)cyclopropanemethanol, followed by the reaction with oxalyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to have several potential applications, including as a ligand for G protein-coupled receptors, as a potential therapeutic agent for the treatment of various diseases, and as a tool for studying the mechanism of action of certain receptors and enzymes.
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)19-16(21)15(20)18-11-17(8-9-17)14-3-2-10-23-14/h2-7,10H,8-9,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPIHUWAXHDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)

![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)

![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)




![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2790204.png)
